Pyridine-3,5-diamine dihydrochloride
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Overview
Description
Pyridine-3,5-diamine dihydrochloride is a chemical compound that belongs to the class of pyridine derivatives. Pyridine is a six-membered aromatic ring with one nitrogen atom, and the addition of amino groups at the 3 and 5 positions, along with dihydrochloride, makes this compound unique. It is widely used in various scientific research fields due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyridine-3,5-diamine dihydrochloride typically involves the nitration of pyridine followed by reduction and subsequent conversion to the dihydrochloride salt. One common method includes:
Nitration: Pyridine is nitrated using a mixture of concentrated nitric acid and sulfuric acid to form 3,5-dinitropyridine.
Reduction: The dinitro compound is then reduced using hydrogen gas in the presence of a palladium catalyst to yield pyridine-3,5-diamine.
Salt Formation: Finally, the diamine is treated with hydrochloric acid to form this compound.
Industrial Production Methods: Industrial production often follows similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Pyridine-3,5-diamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: Further reduction can lead to the formation of more reduced amine derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas with palladium or platinum catalysts is often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.
Major Products:
Oxidation Products: Nitroso and nitro derivatives.
Reduction Products: More reduced amine derivatives.
Substitution Products: Various substituted pyridine derivatives depending on the substituent introduced.
Scientific Research Applications
Pyridine-3,5-diamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a ligand in coordination chemistry.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of pyridine-3,5-diamine dihydrochloride involves its interaction with various molecular targets. The amino groups can form hydrogen bonds and interact with active sites of enzymes or receptors, influencing their activity. The pyridine ring can participate in π-π interactions, further stabilizing the compound’s binding to its targets.
Comparison with Similar Compounds
Pyridine-2,4-diamine: Another pyridine derivative with amino groups at different positions.
Pyridine-3,4-diamine: Similar structure but with amino groups at adjacent positions.
Pyridine-2,6-diamine: Amino groups at the 2 and 6 positions.
Uniqueness: Pyridine-3,5-diamine dihydrochloride is unique due to the specific positioning of its amino groups, which can influence its chemical reactivity and biological activity. This positioning allows for distinct interactions with molecular targets compared to other pyridine diamines.
Properties
Molecular Formula |
C5H9Cl2N3 |
---|---|
Molecular Weight |
182.05 g/mol |
IUPAC Name |
pyridine-3,5-diamine;dihydrochloride |
InChI |
InChI=1S/C5H7N3.2ClH/c6-4-1-5(7)3-8-2-4;;/h1-3H,6-7H2;2*1H |
InChI Key |
GACDDWMIIOFTGW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC=C1N)N.Cl.Cl |
Origin of Product |
United States |
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